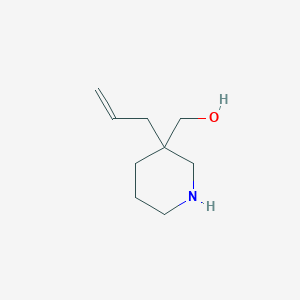
(3-Allyl-3-piperidinyl)methanol
Overview
Description
(3-Allyl-3-piperidinyl)methanol, also known as 3-Allyl-3-piperidine-1-methanol, is a heterocyclic compound that has been widely used in the field of synthetic organic chemistry. It is a versatile compound that can be used in a variety of reactions, including Diels-Alder cycloadditions, reductive amination, and the synthesis of polymers and pharmaceuticals. In addition, it has been used in the production of various pharmaceuticals and other compounds.
Scientific Research Applications
((3-Allyl-3-piperidinyl)methanolperidinyl)methanol has been used in a variety of scientific research applications. For example, it has been used as a starting material for the synthesis of various polymers and pharmaceuticals. In addition, it has been used in the synthesis of various heterocyclic compounds, such as piperidines, pyrrolidines, and azepines. Furthermore, it has been used in the synthesis of various natural products, such as alkaloids and terpenes.
Mechanism of Action
The mechanism of action of ((3-Allyl-3-piperidinyl)methanolperidinyl)methanol is not yet fully understood. However, it is believed that the reaction between methylpiperidine and allyl bromide proceeds via a nucleophilic addition-elimination mechanism. In this mechanism, the allyl bromide acts as a nucleophile, attacking the carbonyl carbon of the methylpiperidine. This leads to the formation of an alkoxide intermediate, which is then eliminated to yield the ((3-Allyl-3-piperidinyl)methanolperidinyl)methanol product.
Biochemical and Physiological Effects
((3-Allyl-3-piperidinyl)methanolperidinyl)methanol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antifungal and antibacterial activity. In addition, it has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Furthermore, it has been shown to have antineoplastic activity, as well as to inhibit the growth of tumor cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((3-Allyl-3-piperidinyl)methanolperidinyl)methanol in laboratory experiments is its low cost and availability. In addition, it is a relatively stable compound, making it suitable for use in a variety of reactions. However, it is important to note that ((3-Allyl-3-piperidinyl)methanolperidinyl)methanol is a flammable compound, and it should be handled with care. Furthermore, it can be toxic if inhaled or ingested, and it should be handled with appropriate safety equipment.
Future Directions
The potential applications of ((3-Allyl-3-piperidinyl)methanolperidinyl)methanol are far-reaching. For example, it has been proposed that it could be used in the synthesis of various polymers and pharmaceuticals. In addition, it could be used in the development of novel drugs, such as antifungal, antibacterial, and antineoplastic agents. Furthermore, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the synthesis of various heterocyclic compounds, such as piperidines, pyrrolidines, and azepines.
properties
IUPAC Name |
(3-prop-2-enylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(8-11)5-3-6-10-7-9/h2,10-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBPYYCVASVMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



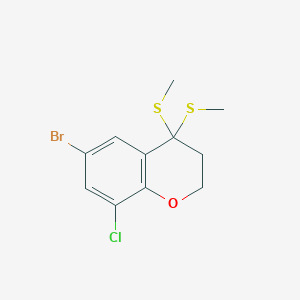
![Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1475050.png)
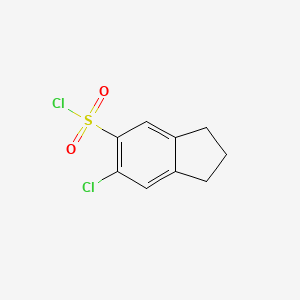



![Tert-butyl (4-formyl-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475057.png)
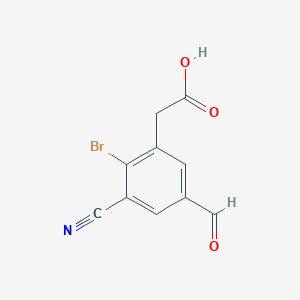
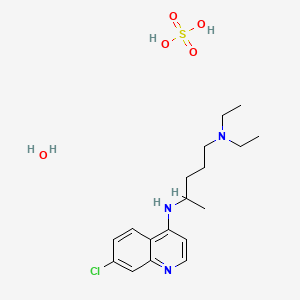
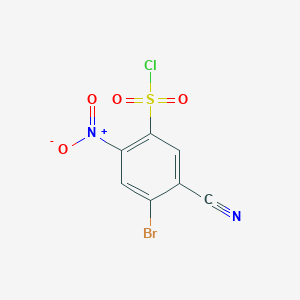

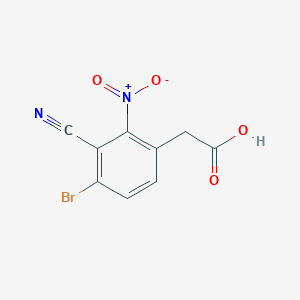
![(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B1475068.png)
